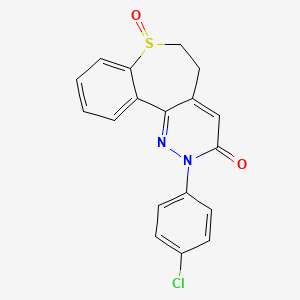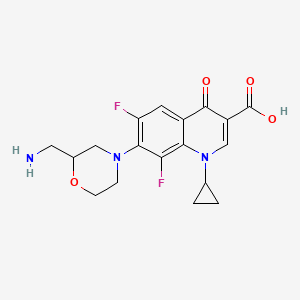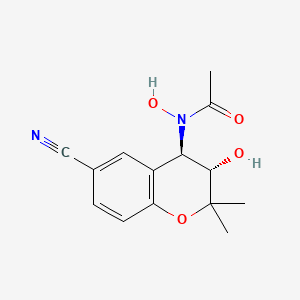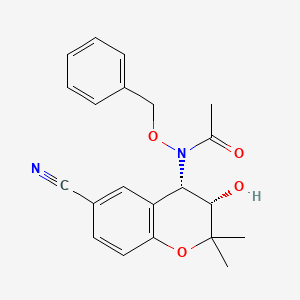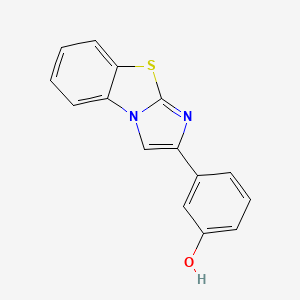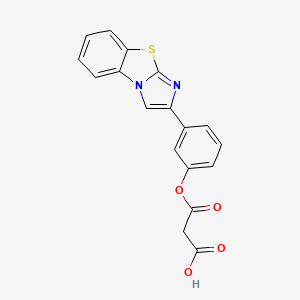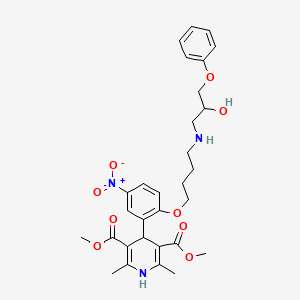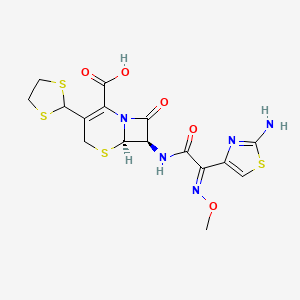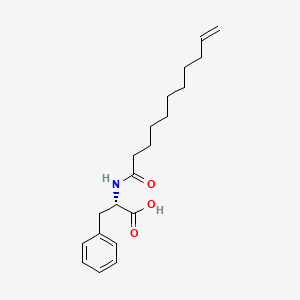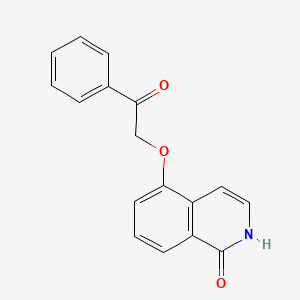
Improsulfan hydrochloride
Overview
Description
Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication.
Mechanism of Action
Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent.
Properties
CAS No. |
3458-22-8 |
|---|---|
Molecular Formula |
C8H20ClNO6S2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H |
InChI Key |
YWCASUPWYFFUHE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C.Cl |
Canonical SMILES |
CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-] |
Appearance |
Solid powder |
Color/Form |
Crystals |
melting_point |
94-95 °C |
Key on ui other cas no. |
3458-22-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
13425-98-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


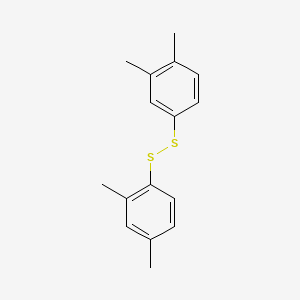
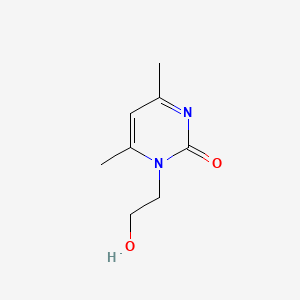
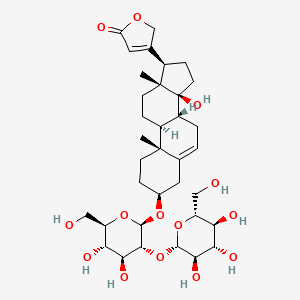
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)
